molecular formula C10H8N4O B11901065 6-Amino-2-methoxyquinazoline-4-carbonitrile

6-Amino-2-methoxyquinazoline-4-carbonitrile

Cat. No.: B11901065
M. Wt: 200.20 g/mol
InChI Key: LQCRORMKUMKNMY-UHFFFAOYSA-N
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Description

6-Amino-2-methoxyquinazoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H8N4O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methoxyquinazoline-4-carbonitrile typically involves the reaction of 2-methoxybenzonitrile with guanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the quinazoline ring.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methoxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

6-Amino-2-methoxyquinazoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxyquinazoline-4-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

    6-Aminoquinazoline-4-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxyquinazoline-4-carbonitrile: Lacks the amino group, which may influence its chemical properties and applications.

    6-Amino-2-methylquinazoline-4-carbonitrile:

Uniqueness: 6-Amino-2-methoxyquinazoline-4-carbonitrile is unique due to the presence of both amino and methoxy groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

6-amino-2-methoxyquinazoline-4-carbonitrile

InChI

InChI=1S/C10H8N4O/c1-15-10-13-8-3-2-6(12)4-7(8)9(5-11)14-10/h2-4H,12H2,1H3

InChI Key

LQCRORMKUMKNMY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2)N)C(=N1)C#N

Origin of Product

United States

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